molecular formula C3H3ClN2S B3420306 2-(Chloromethyl)-1,3,4-thiadiazole CAS No. 1823233-50-6

2-(Chloromethyl)-1,3,4-thiadiazole

Cat. No. B3420306
CAS RN: 1823233-50-6
M. Wt: 134.59 g/mol
InChI Key: VAJWZEFPPICGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-1,3,4-thiadiazole (CMTD) is a heterocyclic compound that is widely used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. CMTD is a five-membered ring compound composed of two nitrogen atoms, one sulfur atom, one carbon atom, and one chlorine atom. It is a colorless, water-soluble solid that is highly reactive and has a variety of applications.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,3,4-thiadiazole is not completely understood. However, it is believed that the chlorine atom in the 2-(Chloromethyl)-1,3,4-thiadiazole molecule is capable of forming a bond with the nitrogen atom of the thiourea molecule, resulting in the formation of a new bond between the two molecules. This new bond is believed to be responsible for the reactivity of 2-(Chloromethyl)-1,3,4-thiadiazole, as it is capable of forming new bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Chloromethyl)-1,3,4-thiadiazole are not well understood. However, it is known that 2-(Chloromethyl)-1,3,4-thiadiazole is capable of inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to anti-inflammatory effects, as well as anti-cancer effects. In addition, 2-(Chloromethyl)-1,3,4-thiadiazole has been shown to have antifungal and antiviral activity.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(Chloromethyl)-1,3,4-thiadiazole in laboratory experiments is its availability and low cost. 2-(Chloromethyl)-1,3,4-thiadiazole is widely available and can be easily synthesized from readily available starting materials. In addition, 2-(Chloromethyl)-1,3,4-thiadiazole is relatively non-toxic and can be handled safely in the laboratory. However, 2-(Chloromethyl)-1,3,4-thiadiazole is highly reactive and can easily react with other molecules, which can lead to unwanted side reactions.

Future Directions

There are a number of potential future directions for the research and development of 2-(Chloromethyl)-1,3,4-thiadiazole. These include further exploration of the biochemical and physiological effects of 2-(Chloromethyl)-1,3,4-thiadiazole, as well as the development of new synthetic methods for the production of 2-(Chloromethyl)-1,3,4-thiadiazole. In addition, further research into the mechanism of action of 2-(Chloromethyl)-1,3,4-thiadiazole could lead to the development of new pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research into the potential toxicity of 2-(Chloromethyl)-1,3,4-thiadiazole could lead to the development of safer and more effective compounds.

Scientific Research Applications

2-(Chloromethyl)-1,3,4-thiadiazole has been extensively studied and utilized in various scientific research applications. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, antiviral agents, and antifungal agents. It has also been used in the synthesis of various agrochemicals, such as herbicides, insecticides, and fungicides. In addition, 2-(Chloromethyl)-1,3,4-thiadiazole has been used in the synthesis of various organic compounds, such as dyes, pigments, and flame retardants.

properties

IUPAC Name

2-(chloromethyl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2S/c4-1-3-6-5-2-7-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJWZEFPPICGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1823233-50-6
Record name 2-(chloromethyl)-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-1,3,4-thiadiazole
Reactant of Route 2
2-(Chloromethyl)-1,3,4-thiadiazole
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-1,3,4-thiadiazole
Reactant of Route 4
2-(Chloromethyl)-1,3,4-thiadiazole
Reactant of Route 5
2-(Chloromethyl)-1,3,4-thiadiazole
Reactant of Route 6
2-(Chloromethyl)-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.